Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a chemical compound belonging to the pyrrolo[2,3-b]pyridine class, known for its diverse biological activities. This compound is characterized by its unique bicyclic structure, which incorporates both pyrrole and pyridine rings. It has garnered attention in medicinal chemistry due to its potential applications as an inhibitor of various protein kinases, making it a candidate for treating conditions such as cancer.
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is classified as an organic compound with a molecular formula of and a molecular weight of approximately 190.202 g/mol. It is categorized under heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves multi-step reactions starting from simpler organic compounds. Common methods include:
Technical details regarding specific reaction conditions, such as temperature and solvent systems, are crucial for optimizing yields and purity. For example, one study reported a synthesis involving the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with m-dimethoxybenzaldehyde under basic conditions at elevated temperatures to achieve good yields .
The molecular structure of Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The carboxylate group is positioned at the fourth carbon of the pyridine ring.
These structural characteristics contribute to its reactivity and interaction with biological targets.
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate participates in various chemical reactions typical for heterocyclic compounds:
Technical details regarding reaction mechanisms often involve conditions such as temperature, catalysts (e.g., triethylsilane), and solvents (e.g., acetonitrile) which play significant roles in determining reaction pathways and product yields .
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate exhibits its biological effects primarily through inhibition of specific protein kinases. The mechanism involves:
Data from studies indicate that certain derivatives show potent inhibitory activity against fibroblast growth factor receptors (FGFRs), with IC50 values in the nanomolar range, highlighting their therapeutic potential against solid tumors .
Relevant data suggests that careful handling is required due to its irritant properties .
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific uses:
Pyrrolo[2,3-b]pyridine (7-azaindole) is a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings. The scaffold features two nitrogen atoms at distinct positions: a pyrrolic nitrogen (position 1, hydrogen-bond donor) and a pyridinic nitrogen (position 7, hydrogen-bond acceptor). This dual functionality enables diverse binding interactions with biological targets. Regioisomerism significantly influences molecular properties and bioactivity. The 4-carboxylate derivative positions the ester group adjacent to the pyridinic nitrogen, creating an electron-deficient center ideal for nucleophilic substitution or transition metal-catalyzed cross-coupling. In contrast, the 2-carboxylate isomer (CAS 221675-35-0) places the ester on the pyrrole ring, altering electronic distribution and reactivity [5]. Such positional differences dictate applications in medicinal chemistry and materials science.
Table 1: Pyrrolo[2,3-b]pyridine Regioisomers and Key Derivatives
Position of Ester Group | CAS Number | Molecular Formula | Distinctive Features | |
---|---|---|---|---|
4-Carboxylate | 1261588-72-0 | C₁₀H₁₀N₂O₂ | Electron-deficient C4 position; planar configuration | |
2-Carboxylate | 221675-35-0 | C₁₀H₁₀N₂O₂ | Steric hindrance near NH; altered dipole moment | |
6-Chloro-2-oxo derivative | 220896-14-0 | C₇H₅ClN₂O | Halogen handle for cross-coupling; lactam hydrogen-bonding | [7] |
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1261588-72-0) serves as a privileged building block in drug discovery due to its bifunctional reactivity. The C4 ester acts as:
Its structural similarity to purine nucleobases facilitates bioisosteric replacement in kinase inhibitors, enabling optimized binding affinity and ADME properties. The compound’s planar geometry promotes π-stacking interactions with protein aromatic residues, crucial for targeting ATP-binding sites in oncokinases. Commercial availability in gram quantities (e.g., Alfa Aesar, Matrix Scientific) accelerates analog synthesis campaigns, evidenced by its use in synthesizing FGFR inhibitors and PARP-1 modulators [1] [9].
Pyrrolopyridine chemistry emerged prominently in the 1990s with the recognition of 7-azaindoles as kinase inhibitor scaffolds. Early syntheses focused on electrophilic substitutions at C3, but the introduction of carboxylates at C2/C4 positions revolutionized derivatization strategies. Key milestones include:
The 2006 patent WO2006063167A1 marked a turning point, disclosing pyrrolo[2,3-b]pyridines as kinase modulators for cancer and cardiovascular diseases. This propelled industrial interest in C4-carboxylate analogs as intermediates for clinical candidates like FGFR inhibitors [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7